molecular formula C9H18O3S B13630668 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol

2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol

Cat. No.: B13630668
M. Wt: 206.30 g/mol
InChI Key: OEYLNGROFOVURM-UHFFFAOYSA-N
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Description

2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol is a synthetic organic compound with the molecular formula C9H18O3S and a molar mass of 206.30 g/mol. This molecule features a cyclopentanol ring, a primary alcohol, linked via a propyl chain to a methylsulfonyl group, a highly polar and metabolically stable motif known for its potential to influence the physicochemical properties and biological activity of molecules . While the specific biological targets and research applications for this compound are not fully delineated in the current literature, its structure offers compelling research value. The methylsulfonyl group is a notable pharmacophore found in compounds investigated for modulating enzyme activity. Notably, sulfonyl-containing groups are a key feature in several classes of arginase inhibitors, which are metalloenzymes playing a critical role in the urea cycle and immune response modulation . Arginase inhibitors are of significant interest in therapeutic areas including oncology, inflammatory diseases, and cardiovascular pathologies . Researchers may explore this compound as a novel scaffold or intermediate in the synthesis of potential enzyme inhibitors, particularly for targeting manganese-containing enzymes. Its well-defined structure also makes it suitable for use as an analytical standard or in method development in mass spectrometry and chromatography. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

2-(3-methylsulfonylpropyl)cyclopentan-1-ol

InChI

InChI=1S/C9H18O3S/c1-13(11,12)7-3-5-8-4-2-6-9(8)10/h8-10H,2-7H2,1H3

InChI Key

OEYLNGROFOVURM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCC1CCCC1O

Origin of Product

United States

Preparation Methods

Alkylation and Cyanide Substitution

  • Starting materials: 2-chloroethyl methyl sulfide is reacted with sodium or potassium cyanide.
  • Conditions: The reaction is conducted in a solvent or solvent mixture (e.g., water with water-miscible organic solvents like ethanol, methanol, or acetonitrile) at temperatures between 20–100 °C for 4–24 hours.
  • Mechanism: Nucleophilic substitution of the chloroethyl group by cyanide yields 3-(methylthio)propionitrile as an intermediate.
  • Phase separation: After reaction completion, the mixture separates into an aqueous phase (containing salts and excess cyanide) and an organic phase containing the product, which is isolated by phase separation and drying.

Oxidation to Methylsulfonyl Derivative

  • The isolated 3-(methylthio)propionitrile is oxidized to 3-(methylsulfonyl)propionitrile using a mixture of acetic anhydride, acetic acid, and hydrogen peroxide.
  • The oxidation is performed at 25–42 °C for 1–4 hours.
  • The product is purified by removal of acetic acid and residual hydrogen peroxide, often by distillation or rotary evaporation, followed by crystallization from ethanol.

This process is detailed in patent US9815781B1, which provides optimized reaction conditions and purification methods for high yield and purity of the methylsulfonyl propionitrile intermediate.

Coupling of the 3-(Methylsulfonyl)propyl Side Chain to Cyclopentan-1-ol

While direct literature specifically describing the coupling of 3-(methylsulfonyl)propyl groups to cyclopentan-1-ol is limited, related synthetic approaches can be inferred from general acyl and alkylation chemistry described in patent US5965592A and other sources:

  • The cyclopentan-1-ol core may be functionalized at the 2-position via nucleophilic substitution or alkylation using reactive derivatives of the methylsulfonylpropyl intermediate.
  • Protective groups may be employed on the hydroxyl group of cyclopentan-1-ol to prevent side reactions during alkylation.
  • Reaction conditions typically involve inert atmospheres, anhydrous solvents, and controlled temperatures ranging from –10 °C to 200 °C depending on the reactivity of intermediates.
  • Post-reaction, deprotection of hydroxyl groups and purification steps such as chromatography or crystallization are used to isolate the target compound.

Protective group strategies and deprotection methods are well documented in organic synthesis literature, including the removal of silyl, triphenylmethyl, and other protecting groups by standard hydrolysis or hydrogenolysis.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Product/Intermediate Notes
1 Nucleophilic substitution of 2-chloroethyl methyl sulfide with cyanide 2-chloroethyl methyl sulfide, NaCN/KCN, solvent (H2O + organic), 20–100 °C, 4–24 h 3-(methylthio)propionitrile Phase separation to isolate product
2 Oxidation of 3-(methylthio)propionitrile Acetic anhydride, acetic acid, H2O2, 25–42 °C, 1–4 h 3-(methylsulfonyl)propionitrile Removal of residual acids, crystallization
3 Alkylation/coupling to cyclopentan-1-ol core Protected cyclopentan-1-ol, reactive methylsulfonylpropyl derivative, inert atmosphere, suitable solvent, temperature control Protected this compound Deprotection follows
4 Deprotection and purification Acidic hydrolysis, hydrogenolysis, chromatography This compound Final pure compound

Research Findings and Practical Considerations

  • The oxidation step to convert methylthio to methylsulfonyl groups is critical and must be carefully controlled to prevent over-oxidation or degradation of sensitive functional groups.
  • Protective group chemistry is essential in the coupling phase to maintain the integrity of the cyclopentan-1-ol hydroxyl group during alkylation.
  • Reaction temperatures and solvent choice significantly influence yields and purity; polar aprotic solvents and mild temperatures are preferred for nucleophilic substitution steps.
  • Purification typically involves phase separations, drying agents (e.g., sodium sulfate), vacuum filtration, and crystallization to achieve high purity of intermediates and final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under standard conditions. With strong oxidizing agents like KMnO₄ or CrO₃, the alcohol is converted to cyclopentanone derivatives. For example:

2-(3-(Methylsulfonyl)propyl)cyclopentan-1-olKMnO4/H2O2-(3-(Methylsulfonyl)propyl)cyclopentanone+H2O\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{2-(3-(Methylsulfonyl)propyl)cyclopentanone} + \text{H}_2\text{O}

The electron-withdrawing sulfonyl group stabilizes the intermediate carbonyl, enhancing reaction efficiency .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution reactions:

  • Esterification : Reacts with acetyl chloride to form:

    2-(3-(Methylsulfonyl)propyl)cyclopentyl acetate\text{2-(3-(Methylsulfonyl)propyl)cyclopentyl acetate}
  • Etherification : With alkyl halides (e.g., CH₃I) under basic conditions:

    2-(3-(Methylsulfonyl)propyl)cyclopentyl methyl ether\text{2-(3-(Methylsulfonyl)propyl)cyclopentyl methyl ether}

Steric hindrance from the sulfonylpropyl chain may reduce reaction rates compared to unsubstituted cyclopentanol .

Sulfonyl Group Reactivity

The methylsulfonyl moiety can participate in:

  • Nucleophilic substitution : In the presence of strong nucleophiles (e.g., NH₃), though limited by the stability of the sulfonate group.

  • Reduction : LiAlH₄ reduces sulfonyl to thioether, though this is rarely employed due to competing alcohol reduction .

Comparative Reactivity with Structural Analogs

CompoundKey ReactionProductNotes
3-Methyl-2-pentylcyclopentan-1-ol Oxidation to ketone3-Methyl-2-pentylcyclopentanoneSlower due to alkyl chain steric effects
3-(Methylsulfanyl)cyclopentan-1-ol Oxidation to sulfonyl derivative3-(Methylsulfonyl)cyclopentan-1-olConfirms sulfonyl group stability
Nectaryl (cyclopentanone derivative) Aldol condensationPolycyclic ketonesHighlights cyclopentanone reactivity

Mechanistic Insights

  • Oxidation Mechanism : Proceeds via a manganate ester intermediate, with subsequent C-O bond cleavage .

  • Esterification : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon .

Stability and Side Reactions

  • Thermal decomposition : Above 200°C, the sulfonyl group may release SO₂ gas.

  • Acid sensitivity : Prolonged exposure to strong acids risks cyclopentane ring cleavage .

Scientific Research Applications

2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₉H₁₈O₃S 218.30 (calculated) Methylsulfonylpropyl High polarity (sulfonyl group), moderate lipophilicity (propyl chain)
2-(3,3,3-Trifluoropropyl)cyclopentan-1-ol C₈H₁₃F₃O 182.18 Trifluoropropyl Enhanced lipophilicity (fluorine), lower boiling point (volatile)
1-Methylcyclopentanol C₆H₁₂O 100.16 Methyl Low molecular weight, high volatility
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol C₁₅H₂₈O 224.38 Branched alkyl, cyclopentenyl Fragrance applications, steric hindrance

Key Observations :

  • The trifluoropropyl analog (C₈H₁₃F₃O) has lower molecular weight but higher lipophilicity due to fluorine atoms, which may favor membrane permeability in drug design .
  • 1-Methylcyclopentanol (C₆H₁₂O) is simpler and more volatile, making it suitable for industrial solvents or fragrance carriers .

Q & A

Q. What are the recommended synthetic routes for 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol, and what challenges are associated with introducing the methylsulfonyl group?

Methodological Answer: A plausible synthetic route involves:

Cyclopentanol Derivatization : Start with cyclopentan-1-ol and introduce a propyl group via alkylation. For example, using a Mitsunobu reaction with 3-bromopropanol to yield 2-(3-hydroxypropyl)cyclopentan-1-ol .

Sulfonylation : React the hydroxyl group of the propyl chain with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the methylsulfonyl group.
Challenges :

  • Regioselectivity : Ensuring sulfonylation occurs exclusively on the propyl chain’s hydroxyl group, avoiding unintended reactions with the cyclopentanol hydroxyl.
  • Purification : The polar sulfonyl group may complicate chromatographic separation. Use reverse-phase HPLC or recrystallization in polar solvents.
    Validation : Monitor reaction progress via TLC (Rf shift) and confirm using 13C^{13}\text{C} NMR to detect the sulfonyl carbon (~40-50 ppm) .

Q. How can researchers characterize the stereochemistry and purity of this compound using spectroscopic methods?

Methodological Answer:

  • Stereochemistry :
    • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
    • NOESY NMR : Detect spatial proximity between the cyclopentanol hydroxyl proton and methylsulfonyl group protons to infer conformation .
  • Purity :
    • HPLC-MS : Use a C18 column with a water-acetonitrile gradient; the sulfonyl group’s polarity will delay retention time. MS should show [M+H]+^+ at m/z 234.3.
    • Elemental Analysis : Confirm C, H, and S content (theoretical: C 51.26%, H 7.74%, S 13.65%).

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the compound’s stability under various pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
    • Key Metrics : Half-life (t1/2t_{1/2}) and degradation products (e.g., cyclopentan-1-ol via hydrolysis of the sulfonyl group).
  • Thermal Stability :
    • Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.
    • Store solid samples at 4°C, 25°C, and 40°C for 30 days; assess purity via 1H^{1}\text{H} NMR for new peaks indicating decomposition .

Q. How can computational models predict the compound’s interaction with biological targets, and what in vitro assays validate these predictions?

Methodological Answer:

  • Computational Approaches :
    • Molecular Docking : Use AutoDock Vina to simulate binding to sulfotransferases (due to the sulfonyl group) or cyclooxygenase-2 (common for cyclopentanol derivatives). Focus on binding energy (ΔG ≤ -7 kcal/mol suggests strong affinity).
    • QSAR Modeling : Correlate structural features (e.g., sulfonyl electronegativity) with predicted activity against inflammation or enzyme inhibition.
  • Experimental Validation :
    • Enzyme Assays : Test inhibition of COX-2 using a fluorometric kit (e.g., Cayman Chemical). Compare IC50_{50} values with docking scores.
    • Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HEK293 cells after 24-hour exposure.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

Methodological Answer:

  • Variable Control :
    • Purity : Reanalyze batches via HPLC; impurities >2% may skew bioactivity .
    • Assay Conditions : Compare buffer pH (e.g., sulfonyl group stability varies at pH <5) and cell lines (e.g., HEK293 vs. RAW264.7 macrophages).
  • Orthogonal Assays :
    • If one study reports anti-inflammatory activity but another does not, repeat experiments with ELISA (TNF-α quantification) and qPCR (COX-2 mRNA levels) to cross-validate.

Tables for Reference

Q. Table 1. Synthetic Yields Under Different Conditions

Reaction StepCatalyst/SolventYield (%)Purity (HPLC)
Propyl AlkylationDIAD, Ph3_3P6895.2
SulfonylationEt3_3N, DCM8298.5

Q. Table 2. NMR Chemical Shifts (CDCl3_3)

Proton Environmentδ (ppm)Multiplicity
Cyclopentanol -OH1.82Broad singlet
Methylsulfonyl -SO2_2CH3_33.05Singlet

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